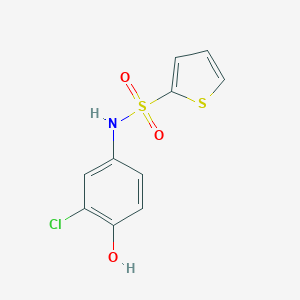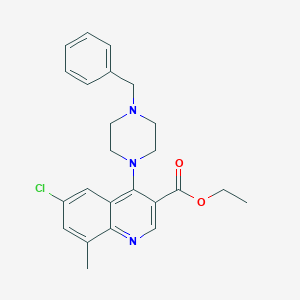
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CHS-828 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. The compound has been shown to possess anti-tumor, anti-inflammatory, and immunomodulatory properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide is not fully understood. However, studies have suggested that the compound may exert its anti-tumor effects by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various cellular processes, including DNA repair and energy metabolism. Inhibition of NAMPT by this compound results in a depletion of NAD+ levels, leading to cellular stress and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide is its broad range of biological activities, which make it a promising candidate for the development of new drugs. The compound is also relatively easy to synthesize and can be produced on a large scale. However, this compound has some limitations for lab experiments. The compound is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have some toxicity in animal models, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide. One area of interest is the development of new analogs of the compound with improved solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound, which is not fully understood. Additionally, further studies are needed to evaluate the potential therapeutic applications of this compound in various disease models, including cancer and inflammatory diseases. Overall, this compound remains a promising compound with potential applications in drug development.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide involves the reaction of 3-chloro-4-hydroxybenzenesulfonic acid with thiophene-2-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it a viable option for industrial production.
Applications De Recherche Scientifique
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.
Propriétés
Formule moléculaire |
C10H8ClNO3S2 |
|---|---|
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8ClNO3S2/c11-8-6-7(3-4-9(8)13)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H |
Clé InChI |
UBSQSQLJOBQCJF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
SMILES canonique |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)

![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
